Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
Description
This compound is a piperazine-1-carboxylate derivative featuring a 1,3-thiazole ring substituted with a chloro group at position 4 and a formyl group at position 3. The tert-butyl carbamate group at the piperazine nitrogen enhances steric protection, improving stability during synthetic workflows. This scaffold is of interest in medicinal chemistry due to the thiazole ring’s role in bioactivity and the formyl group’s utility as a reactive handle for further derivatization .
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-15-10(14)9(8-18)21-11/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSHSMMXSITYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiazole Formation: The thiazole ring is often formed through a cyclization reaction involving a chloro-substituted precursor and a formyl group.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate amine.
Esterification: The tert-butyl ester group is introduced through an esterification reaction with tert-butanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: In industry, this compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.
Mechanism of Action
The mechanism by which tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological responses.
Molecular Targets and Pathways:
Receptors: Binding to specific receptors can modulate signaling pathways and cellular responses.
Enzymes: Inhibition or activation of enzymes can alter metabolic processes and biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Moieties
(a) tert-Butyl 4-(5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
- Structural Features : Lacks the 4-chloro substituent on the thiazole ring.
- Synthetic Utility : The formyl group enables Schiff base formation or nucleophilic additions, similar to the target compound .
(b) tert-Butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate (C23)
- Structural Features : Thiazole linked to pyrazine instead of direct attachment to piperazine.
- Synthesis : Prepared via Suzuki-Miyaura coupling using a boronate ester and a chloropyrazine precursor .
- Applications : Used in kinase inhibitor development; the pyrazine-thiazole system enhances π-π stacking in target binding compared to the target compound’s simpler thiazole-piperazine framework .
Piperazine-1-carboxylate Derivatives with Heterocyclic Substituents
(a) tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a)
- Structural Features: Oxazolidinone and triazole moieties replace the thiazole ring.
- Stability: Degrades in simulated gastric fluid due to oxazolidinone ring hydrolysis, unlike the chloro-thiazole in the target compound, which is more chemically robust .
- Bioactivity : Designed as antimicrobial agents, highlighting how heterocycle choice dictates target specificity .
(b) tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6)
- Structural Features: Cyanopyridine instead of thiazole, with a bromo substituent.
- Reactivity: Bromine allows for further functionalization (e.g., cross-coupling), while the cyano group stabilizes the aromatic system through resonance .
- Applications : Intermediate in kinase inhibitor synthesis; the pyridine ring enhances solubility compared to thiazole-based compounds .
Functionalized Piperazine Derivatives
(a) tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate
- Structural Features : Boronate ester and trifluoromethylbenzyl groups.
- Utility : Boronate enables Suzuki-Miyaura reactions for diversification; the CF₃ group enhances metabolic stability .
- Contrast : The target compound’s chloro and formyl groups offer orthogonal reactivity (e.g., nucleophilic substitution vs. borylation) .
(b) tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Comparative Data Table
Research Findings and Implications
- Electron-Deficient Thiazoles: The 4-chloro substituent in the target compound increases the thiazole’s electron deficiency, enhancing its electrophilicity in nucleophilic aromatic substitution compared to non-chlorinated analogues .
- Stability: Thiazole-based compounds generally exhibit higher metabolic stability than oxazolidinone derivatives (e.g., Compound 1a) .
- Diversification Potential: The formyl group in the target compound allows for reductive amination or condensation reactions, whereas bromine or boronate esters in analogues enable cross-coupling strategies .
Biological Activity
Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H20ClN2O3S
- Molecular Weight : 296.385 g/mol
- CAS Number : 869901-02-0
- IUPAC Name : tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may contribute to its therapeutic effects.
- Receptor Modulation : It interacts with specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly potent against certain strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
This data indicates a broad spectrum of activity, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Antimicrobial Efficacy : In a recent publication, the compound was tested against biofilms formed by Staphylococcus aureus and showed significant reduction in biofilm viability compared to untreated controls . The study highlighted its potential as a treatment option for biofilm-associated infections.
- Anticancer Mechanisms : A dissertation focused on the compound's effects on cancer cell lines demonstrated that it leads to cell cycle arrest and increased levels of reactive oxygen species (ROS), suggesting a dual mechanism involving both direct cytotoxicity and oxidative stress induction .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to introduce the thiazole-piperazine core. A common approach involves:
- Reacting tert-butyl piperazine-1-carboxylate with a halogenated thiazole derivative (e.g., 4-chloro-5-formyl-2-bromo-1,3-thiazole) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂) and a base (e.g., Na₂CO₃) .
- Solvents like 1,4-dioxane or toluene are used at 90–110°C for 12–24 hours, achieving yields of 60–80% after silica gel purification .
- Key step : Deprotection of the tert-butyl group under acidic conditions (e.g., HCl/dioxane) to generate the free piperazine intermediate for downstream functionalization .
Q. Which spectroscopic methods are critical for structural confirmation?
- ¹H/¹³C NMR : The formyl proton (δ ~9.8–10.0 ppm) and thiazole carbons (δ ~160–165 ppm) are diagnostic. Piperazine protons appear as broad signals (δ ~3.0–3.7 ppm), while the tert-butyl group shows a singlet at δ ~1.4 ppm .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry or rotational isomerism. SHELX software (e.g., SHELXL) refines structures by analyzing displacement parameters and hydrogen bonding (e.g., O–H⋯N interactions in thiazole derivatives) .
- HRMS : Confirms molecular ion peaks (e.g., m/z 340–350 [M+H]⁺) with deviations <2 ppm .
Q. What are common reactions involving the formyl and chloro groups?
- Formyl group :
- Nucleophilic addition : Reacts with amines (e.g., hydrazines) to form hydrazones for bioactivity screening .
- Reduction : Converted to hydroxymethyl using NaBH₄ for prodrug strategies .
- Chloro substituent :
- SNAr reactions : Substituted with nucleophiles (e.g., piperazines) under basic conditions (K₂CO₃/DMF, 80°C) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized for higher yields?
- Catalyst screening : Test Pd catalysts (XPhos-Pd-G3 outperforms Pd(PPh₃)₄ in electron-deficient systems) .
- Solvent effects : Use toluene/water mixtures for better phase separation and reduced side reactions .
- Temperature control : Lower temperatures (80°C) reduce decomposition of the formyl group .
- Data-driven optimization : Use a factorial design to evaluate molar ratios (e.g., 1:1.2 boronic ester:halide) and base strength (K₃PO₄ vs. Na₂CO₃) .
Q. How to resolve NMR contradictions from rotational isomerism?
- Dynamic NMR (DNMR) : Perform variable-temperature studies (e.g., 25–60°C) to observe coalescence of split signals caused by hindered rotation around the piperazine-thiazole bond .
- DFT calculations : Predict energy barriers for rotation and correlate with experimental line-shape analysis .
- Crystallographic validation : Compare X-ray-derived torsion angles with NMR-derived conformer populations .
Q. What strategies integrate computational modeling with formyl group reactivity studies?
- DFT-based electrophilicity analysis : Calculate Fukui indices to predict nucleophilic attack sites on the formyl group .
- MD simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics for hydrazone formation .
- Machine learning : Train models on existing thiazole-formyl reaction datasets to predict optimal conditions for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
